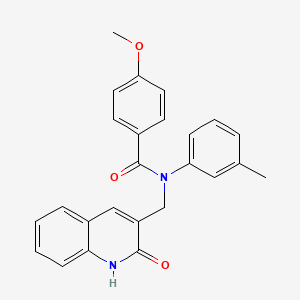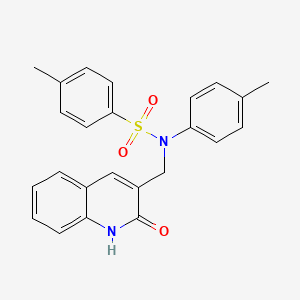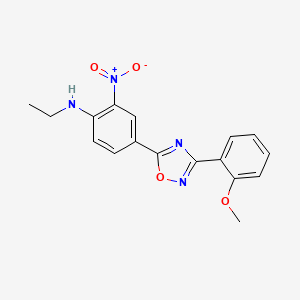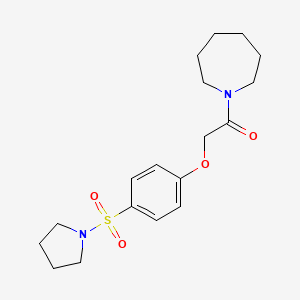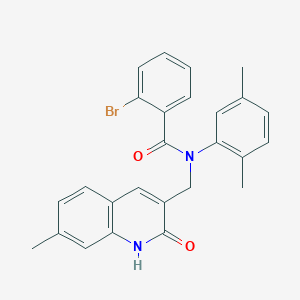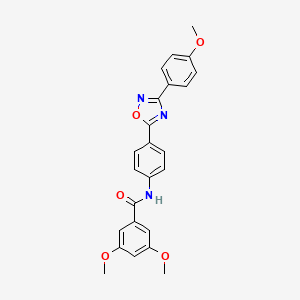
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide, commonly known as HM-3, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. HM-3 is a derivative of quinoline and benzamide and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of HM-3 is not fully understood. However, it has been reported to interact with DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. HM-3 has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
HM-3 has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. HM-3 has also been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, HM-3 has been reported to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using HM-3 in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, the limitations of using HM-3 include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of HM-3. One potential direction is the development of more efficient synthesis methods to increase the yield of HM-3. Another direction is the study of HM-3 as a potential therapeutic agent for the treatment of various diseases, including cancer and microbial infections. Further studies are also needed to fully understand the mechanism of action of HM-3 and its potential applications in various fields.
In conclusion, HM-3 is a synthetic compound that has been extensively studied for its potential applications in various fields. Its ease of synthesis, low cost, and potential applications make it an attractive compound for further study. Further studies are needed to fully understand the mechanism of action of HM-3 and its potential applications in various fields.
Synthesis Methods
The synthesis of HM-3 has been achieved through various methods, including the reaction of 2-hydroxy-6-methylquinoline with p-toluidine in the presence of a catalyst, and the reaction of 2-hydroxy-6-methylquinoline with p-toluenesulfonyl chloride followed by reaction with benzamide. The yield of HM-3 obtained through these methods has been reported to be around 50-60%.
Scientific Research Applications
HM-3 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to have antimicrobial, antitumor, and anti-inflammatory properties. HM-3 has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-8-11-22(12-9-17)27(25(29)19-6-4-3-5-7-19)16-21-15-20-14-18(2)10-13-23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVBIOZOTWGZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






